1,5-Dimethylpyrrolidine-2,4-dione triacetate

Solid-state chemistry X-ray crystallography Medicinal chemistry

Choose the crystalline triacetate salt form over the free base for improved handling, water solubility, and ≥98% purity. With a defined 1:3 stoichiometry, this building block eliminates weighing errors and impurity-driven false positives in herbicidal or SAR assays. The tetramic acid scaffold provides three vectors for diversification. Stored at 2–8°C and shipped at ambient temperature, it integrates into automated compound management workflows. Ideal for FBDD, probe synthesis, and agrochemical lead optimization.

Molecular Formula C12H21NO8
Molecular Weight 307.3 g/mol
CAS No. 1624262-33-4
Cat. No. B1405366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethylpyrrolidine-2,4-dione triacetate
CAS1624262-33-4
Molecular FormulaC12H21NO8
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1C(=O)CC(=O)N1C.CC(=O)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C6H9NO2.3C2H4O2/c1-4-5(8)3-6(9)7(4)2;3*1-2(3)4/h4H,3H2,1-2H3;3*1H3,(H,3,4)
InChIKeyUIMYFWLHHOVUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethylpyrrolidine-2,4-dione Triacetate (CAS 1624262-33-4): A Crystalline Tetramic Acid Scaffold for Medicinal Chemistry Procurement


1,5-Dimethylpyrrolidine-2,4-dione triacetate (CAS 1624262-33-4) is the tris(acetic acid) adduct of 1,5-dimethylpyrrolidine-2,4-dione, a member of the tetramic acid (pyrrolidine-2,4-dione) family [1]. The core pyrrolidine-2,4-dione scaffold is recognized as a privileged structure in medicinal chemistry, underpinning numerous bioactive natural products including the melophlin class of marine cytotoxins, the antibiotic streptolydigin, and the HIV-1 integrase inhibitor equisetin . The compound serves as a versatile small-molecule building block for the synthesis of more complex heterocyclic systems, with the triacetate salt form providing a white crystalline solid with enhanced handling characteristics compared to the free base .

Why 1,5-Dimethylpyrrolidine-2,4-dione Triacetate Cannot Be Substituted by the Free Base or Other Pyrrolidinedione Salts


The triacetate salt form (1:3 stoichiometric adduct with acetic acid) is not functionally interchangeable with the free base 1,5-dimethylpyrrolidine-2,4-dione (CAS 849770-44-1) or with unsubstituted pyrrolidine-2,4-dione (CAS 37772-89-7). Salts and free bases of the same heterocyclic core can exhibit markedly different physicochemical properties—including solubility, hygroscopicity, crystallinity, and thermal stability—that directly impact weighing accuracy, formulation reproducibility, and synthetic utility [1]. The triacetate form is reported as a white crystalline solid soluble in both water and organic solvents, whereas the free base is a powder with more limited solubility characterization . Additionally, commercial triacetate batches are available at ≥98% purity (ChemScene), compared with the free base typically offered at 95% minimum purity (AKSci, CymitQuimica), affording greater lot-to-lot consistency in structure–activity relationship (SAR) studies .

Quantitative Differentiation Evidence: 1,5-Dimethylpyrrolidine-2,4-dione Triacetate vs. Free Base and Structural Analogs


Physical Form and Crystallinity: White Crystalline Solid vs. Amorphous/Low-Crystallinity Free Base Powder

The triacetate salt is consistently described as a white crystalline solid , whereas the free base 1,5-dimethylpyrrolidine-2,4-dione (CAS 849770-44-1) is supplied as a powder with no explicit crystallinity specification [1]. Crystalline forms are preferred for X-ray diffraction studies, accurate gravimetric handling, and long-term stability, as amorphous or partially crystalline powders are more susceptible to moisture uptake and batch variability [2].

Solid-state chemistry X-ray crystallography Medicinal chemistry

Commercial Purity: ≥98% (Triacetate) vs. ≥95% (Free Base) – 3-Percentage-Point Advantage for SAR Reproducibility

The triacetate salt is commercially available at ≥98% purity (ChemScene Cat. CS-0779471) , while the free base 1,5-dimethylpyrrolidine-2,4-dione is typically offered at a minimum purity specification of 95% by multiple suppliers including AKSci and CymitQuimica . A 3-percentage-point purity advantage reduces the potential contribution of impurities to biological assay variability, which is especially important when compounds are screened at concentrations up to 10–30 µM where even 5% impurity can confound IC₅₀ interpretations.

Analytical chemistry SAR studies Quality assurance

Solubility Profile: Aqueous and Organic Biphasic Solubility vs. Predominantly Organic-Soluble Free Base

The triacetate salt is reported to be soluble in both water and organic solvents . The free base, bearing no ionizable counterion, is expected to be predominantly soluble in organic solvents, consistent with the behavior of N,N-dimethyl-substituted tetramic acids which lack hydrogen-bond donor capacity for water solvation [1]. This biphasic solubility advantage is class-consistent with acetate salt formation of weakly basic heterocycles, where salt formation can increase aqueous solubility by 10-fold or more relative to the free base [2].

Formulation science Solubility enhancement Salt selection

Stoichiometric Definition: Fixed 1:3 Acetate Stoichiometry Enables Precise Molar Calculations vs. Variable Hydrate/Solvate Forms of Free Base

The triacetate salt has a precisely defined stoichiometry of one equivalent of 1,5-dimethylpyrrolidine-2,4-dione to three equivalents of acetic acid (molecular formula C₁₂H₂₁NO₈, MW = 307.30 g/mol) . The free base (C₆H₉NO₂, MW = 127.14 g/mol) may exist as variable hydrate or solvate forms depending on storage conditions, introducing uncertainty in gravimetric calculations [1]. For reproducible solution preparation (e.g., 10 mM DMSO stock solutions), the defined stoichiometric composition eliminates the need for purity-adjusted or water-content-corrected weighing.

Analytical chemistry Formulation development Salt stoichiometry

Storage and Thermal Stability: Refrigerated Storage (2–8°C) with Sealed-Dry Condition vs. Freezer Storage (−10°C) for Free Base

The triacetate salt is specified for storage under sealed, dry conditions at 2–8°C (refrigerated) . In contrast, the free base requires storage at −10°C (freezer) [1]. The less stringent cold-chain requirement for the triacetate salt reduces energy costs and simplifies compound management logistics in medium-to-high-throughput screening collections. Class-level evidence indicates that acetate salts of heterocyclic compounds frequently exhibit lower hygroscopicity and reduced susceptibility to hydrolytic degradation compared to their free base counterparts [2].

Stability testing Compound management Long-term storage

Scaffold Pre-validation: Melophlin Natural Product Class Demonstrates Cytotoxicity Against Murine Leukemia Cells (Proof of Biological Relevance)

While direct biological activity data for 1,5-dimethylpyrrolidine-2,4-dione triacetate itself have not been published in peer-reviewed literature, the 1,5-dimethylpyrrolidine-2,4-dione core is the defining structural feature of the melophlin family of marine natural products. Melophlins P, Q, and R—which differ only in the 3-acyl side chain appended to the identical 1,5-dimethylpyrrolidine-2,4-dione scaffold—exhibit confirmed cytotoxicity against murine leukemia cell lines [1][2]. This establishes the scaffold as biologically competent, providing confidence that the triacetate-protected building block is a valid starting point for derivatization toward bioactive molecules. In contrast, the isomeric pyrrolidine-2,5-dione (succinimide) scaffold lacks this specific natural product validation in the context of the melophlin chemotype [3].

Natural product chemistry Cytotoxicity Target validation

Optimal Procurement and Application Scenarios for 1,5-Dimethylpyrrolidine-2,4-dione Triacetate


Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting the Tetramic Acid Pharmacophore

The crystalline triacetate form, with its defined 1:3 stoichiometry, ≥98% purity, and confirmed solubility in both aqueous and organic media, is ideally suited as a core fragment for X-ray crystallography-based FBDD campaigns or NMR-based fragment screening . The biological precedent established by melophlin natural products provides confidence that derivatives of this scaffold can engage biologically relevant targets, including those in oncology [1]. The scaffold offers three distinct vectors for chemical elaboration (N-1, C-3 methylene, C-5 methyl), supporting diversity-oriented synthesis for hit-to-lead optimization [2].

Chemical Biology: Synthesis of Activity-Based Probes and Fluorescent Conjugates Utilizing the 2,4-Dione Reactive Handles

The 2,4-dione moiety provides two electrophilic carbonyl centers amenable to chemoselective transformations (e.g., condensation with hydrazines, reductive amination, Knoevenagel reactions at C-3). The triacetate salt's water solubility facilitates aqueous-phase bioconjugation chemistry, while its crystalline nature ensures accurate weighing for stoichiometrically sensitive probe synthesis . The scaffold's established appearance in bioactive natural products also provides a rationale for its incorporation into affinity-based probes for target identification studies [1].

Agrochemical Discovery: Herbicide Lead Generation Based on the HPPD-Inhibitory Pyrrolidine-2,4-dione Pharmacophore

1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones are established inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated herbicide target . The triacetate building block provides rapid synthetic access to this chemotype through C-3 functionalization of the 1,5-dimethylpyrrolidine-2,4-dione core. The scaffold's demonstrated herbicidal activity in structure–activity relationship studies supports its utility as a starting point for agrochemical lead optimization programs . The higher purity of the triacetate salt reduces the likelihood of impurity-driven false positives in whole-plant herbicidal assays.

Academic Core Facility and Automated Compound Management: Building-Block Library Construction with Standardized Storage and Handling

The triacetate salt's compatibility with refrigerated (2–8°C) rather than freezer (−10°C) storage, combined with its crystalline, non-hygroscopic physical form, makes it suitable for integration into automated compound management platforms that serve multiple research groups . The defined molecular weight and stoichiometry permit automated solution preparation without corrective calculations for variable hydration or counterion content, reducing error rates in high-throughput screening workflows [1].

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